3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1040657-16-6
VCID: VC11940871
InChI: InChI=1S/C24H26FN3O3S2/c1-17(2)18-3-7-20(8-4-18)26-24(29)23-22(11-16-32-23)33(30,31)28-14-12-27(13-15-28)21-9-5-19(25)6-10-21/h3-11,16-17H,12-15H2,1-2H3,(H,26,29)
SMILES: CC(C)C1=CC=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Molecular Formula: C24H26FN3O3S2
Molecular Weight: 487.6 g/mol

3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide

CAS No.: 1040657-16-6

Cat. No.: VC11940871

Molecular Formula: C24H26FN3O3S2

Molecular Weight: 487.6 g/mol

* For research use only. Not for human or veterinary use.

3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide - 1040657-16-6

Specification

CAS No. 1040657-16-6
Molecular Formula C24H26FN3O3S2
Molecular Weight 487.6 g/mol
IUPAC Name 3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-N-(4-propan-2-ylphenyl)thiophene-2-carboxamide
Standard InChI InChI=1S/C24H26FN3O3S2/c1-17(2)18-3-7-20(8-4-18)26-24(29)23-22(11-16-32-23)33(30,31)28-14-12-27(13-15-28)21-9-5-19(25)6-10-21/h3-11,16-17H,12-15H2,1-2H3,(H,26,29)
Standard InChI Key FFYBFKBNDYEZAG-UHFFFAOYSA-N
SMILES CC(C)C1=CC=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Canonical SMILES CC(C)C1=CC=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)F

Introduction

Structural Characteristics and Molecular Design

Core Architecture

The compound features a thiophene-2-carboxamide backbone, a heterocyclic scaffold known for its metabolic stability and π-π stacking interactions in drug-receptor binding . At the 3-position of the thiophene ring, a sulfonyl group bridges to a 4-(4-fluorophenyl)piperazine subunit. This piperazine moiety introduces conformational flexibility and potential for hydrogen bonding via its tertiary amine . The carboxamide group at the 2-position is substituted with a 4-isopropylphenyl group, imparting hydrophobicity and steric bulk that may influence membrane permeability and target selectivity .

Table 1: Molecular Descriptors

PropertyValue
IUPAC Name3-{[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl}-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide
Molecular FormulaC<sub>24</sub>H<sub>25</sub>FN<sub>3</sub>O<sub>3</sub>S<sub>2</sub>
Molecular Weight486.6 g/mol (calculated)
Key Functional GroupsThiophene, sulfonamide, piperazine, carboxamide

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The molecule can be dissected into three key fragments:

  • Thiophene-2-carboxylic acid derivative: Serves as the central scaffold.

  • 4-(4-Fluorophenyl)piperazine: A common pharmacophore in neuroactive and anticancer agents .

  • 4-Isopropylphenylamine: Introduced via carboxamide coupling.

Thiophene Intermediate Preparation

The thiophene core is typically synthesized via Paal-Knorr cyclization or Gewald reaction, followed by sulfonation at the 3-position using chlorosulfonic acid . For example, methyl 3-sulfonylthiophene-2-carboxylate intermediates have been reported in analogous compounds .

Piperazine Coupling

The sulfonyl chloride intermediate reacts with 4-(4-fluorophenyl)piperazine under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide linkage . This step is critical for maintaining regioselectivity, as competing reactions at the piperazine’s secondary amine must be controlled .

Carboxamide Formation

The ester group of the thiophene intermediate is hydrolyzed to a carboxylic acid, which is then activated (e.g., using HATU or EDC) for coupling with 4-isopropylaniline . Patent literature highlights similar amidation protocols achieving yields >75% under optimized conditions .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
SulfonationClSO<sub>3</sub>H, DCM, 0°C → rt, 12 h82
Piperazine Coupling4-(4-Fluorophenyl)piperazine, Et<sub>3</sub>N, DCM, 24 h68
Amidation4-Isopropylaniline, HATU, DIPEA, DMF, 4 h76

Physicochemical and Pharmacokinetic Profiling

Calculated Properties

Using computational tools (e.g., SwissADME):

  • LogP: 3.9 (predicts high lipophilicity)

  • Topological Polar Surface Area (TPSA): 98 Ų (moderate permeability)

  • H-bond donors/acceptors: 2/7

Solubility and Stability

  • Aqueous solubility: Estimated <10 μM at pH 7.4, necessitating formulation aids for in vivo studies .

  • Metabolic susceptibility: The sulfonamide and carboxamide groups may undergo CYP450-mediated oxidation or hydrolytic cleavage .

Challenges and Future Directions

Synthetic Scalability

Current routes require optimization for:

  • Cost-effective piperazine sources: Commercial 4-(4-fluorophenyl)piperazine costs ~$200/g, prompting need for novel syntheses .

  • Sulfonation regioselectivity: Competing sulfonation at the thiophene 4-position remains a challenge .

Biological Evaluation Priorities

  • In vitro profiling: Screen against HDAC isoforms, kinase panels, and GPCRs.

  • ADMET studies: Assess plasma stability, CYP inhibition, and hERG liability.

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